

4-(1-Boc-piperidin-3-yl)-butyric acid chemical properties

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Compound of Interest

Compound Name: 4-(1-Boc-piperidin-3-yl)-butyric acid

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An In-depth Technical Guide to 4-(1-Boc-piperidin-3-yl)-butyric acid

This document provides a comprehensive technical overview of **4-(1-Boc-piperidin-3-yl)-butyric acid**, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, chemists, and drug development professionals who utilize complex intermediates for the synthesis of novel therapeutic agents. This guide delves into the compound's physicochemical properties, a detailed synthetic pathway, spectroscopic characterization, applications, and essential safety protocols, grounding all information in established scientific literature and supplier data.

Core Chemical Identity and Physicochemical Properties

4-(1-Boc-piperidin-3-yl)-butyric acid, registered under CAS Number 318536-95-7, is a bifunctional molecule featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a butyric acid side chain.^{[1][2]} The Boc group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions and allowing for selective chemical transformations at the carboxylic acid terminus. This orthogonal protection strategy is fundamental in multi-step organic synthesis, enabling chemists to deprotect the nitrogen under acidic conditions when required for subsequent coupling reactions.

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system. The butyric acid moiety provides a versatile linker or a pharmacophoric element that can engage with biological targets.^[3]

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
IUPAC Name	4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid	[1] [4]
Synonyms	1-Boc-Piperidine-3-butyric acid, 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid	[1] [4]
CAS Number	318536-95-7	[1] [2] [4] [5] [6]
Molecular Formula	C ₁₄ H ₂₅ NO ₄	[1] [2] [7]
Molecular Weight	271.35 g/mol	[1] [2] [5]
Boiling Point	399.7 ± 15.0 °C (Predicted)	[1]
Form	Solid	[8]

Synthesis and Purification: A Representative Protocol

The synthesis of **4-(1-Boc-piperidin-3-yl)-butyric acid** is a multi-step process that requires careful control of reaction conditions. While numerous specific pathways exist, a common and logical approach involves the elaboration of a side chain from a commercially available, suitably functionalized piperidine derivative. The following protocol is a representative example derived from standard organic chemistry transformations.

The causality behind this experimental design lies in building the carbon chain from a known precursor. Starting with a protected piperidone allows for nucleophilic addition to establish the

initial portion of the side chain, which is then chemically modified through reduction and hydrolysis to yield the final carboxylic acid. The Boc protecting group is essential throughout this sequence to ensure the piperidine nitrogen remains unreactive.

Caption: Representative synthetic workflow for **4-(1-Boc-piperidin-3-yl)-butyric acid**.

Experimental Protocol

Step 1: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate (Intermediate Alkene Ester)

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the ylide.
- Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-piperidone (1.0 eq.) in anhydrous THF dropwise.
- Let the reaction warm to room temperature and stir for 12-16 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the target alkene.

Step 2: Synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-3-yl)butanoate (Saturated Ester)

- Dissolve the alkene ester from Step 1 in ethanol in a flask suitable for hydrogenation.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

- Stir the reaction vigorously for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the saturated ester, which is often used in the next step without further purification.

Step 3: Hydrolysis to **4-(1-Boc-piperidin-3-yl)-butyric acid** (Final Product)

- Dissolve the saturated ester from Step 2 in a mixture of THF and water.
- Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.
- Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the THF.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
- Cool the aqueous layer to 0 °C and acidify to pH ~3-4 with 1M HCl.
- Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, **4-(1-Boc-piperidin-3-yl)-butyric acid**.

Spectroscopic Characterization

While detailed spectra are lot-specific, the structure of **4-(1-Boc-piperidin-3-yl)-butyric acid** allows for the prediction of key spectroscopic features essential for its identification and quality control.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Frequency
^1H NMR	Boc group protons ($-\text{C}(\text{CH}_3)_3$)	~ 1.45 ppm (singlet, 9H)
Piperidine & Butyrate protons ($-\text{CH}-$, $-\text{CH}_2-$)	$\sim 1.0 - 3.8$ ppm (complex multiplets)	
Carboxylic acid proton ($-\text{COOH}$)	>10 ppm (broad singlet, 1H)	
^{13}C NMR	Boc carbonyl carbon ($-\text{C}=\text{O}$)	~ 155 ppm
Carboxylic acid carbonyl carbon ($-\text{C}=\text{O}$)	$\sim 175-180$ ppm	
Boc quaternary carbon ($-\text{C}(\text{CH}_3)_3$)	~ 80 ppm	
Boc methyl carbons ($-\text{C}(\text{CH}_3)_3$)	~ 28 ppm	
Piperidine & Butyrate carbons ($-\text{CH}-$, $-\text{CH}_2-$)	$\sim 20 - 50$ ppm	
FTIR	O-H stretch (carboxylic acid)	$2500-3300\text{ cm}^{-1}$ (broad)
C=O stretch (carboxylic acid)	$\sim 1710\text{ cm}^{-1}$	
C=O stretch (Boc carbamate)	$\sim 1690\text{ cm}^{-1}$	
C-H stretch (alkane)	$2850-2980\text{ cm}^{-1}$	

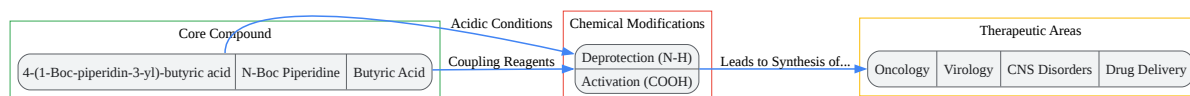
Applications in Medicinal Chemistry and Drug Development

4-(1-Boc-piperidin-3-yl)-butyric acid is a valuable intermediate in the synthesis of complex molecules for pharmaceutical research.^[4] Its utility stems from the combination of the pharmacologically relevant piperidine core and the versatile butyric acid handle.

- **Scaffold for Novel Therapeutics:** The compound serves as a foundational building block for creating libraries of molecules to be screened for biological activity. The piperidine nitrogen,

after deprotection, can be functionalized via reductive amination, acylation, or arylation. The carboxylic acid can be converted to amides, esters, or other functional groups, allowing for extensive structural diversification.

- **Synthesis of Active Pharmaceutical Ingredients (APIs):** It is used in the synthesis of various potential drugs, including anticancer, antiviral, and hormone-based therapies.[4] The butyric acid portion of the molecule is particularly interesting, as butyrate derivatives are known to have biological activities, including the inhibition of histone deacetylase (HDAC), which is relevant in cancer therapy.[3]
- **Linker Technology:** In the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), the butyric acid chain can serve as a component of a longer linker that connects a protein-binding moiety to an E3 ligase recruiter or a cytotoxic payload.



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Caption: Logical relationship of the compound to its applications in drug discovery.

Safety, Handling, and Storage

As with any organic chemical intermediate, proper safety precautions must be observed when handling **4-(1-Boc-piperidin-3-yl)-butyric acid**.

- **Hazard Identification:** The compound may cause skin, eye, and respiratory tract irritation.[4][9][10] It is crucial to avoid dust formation and inhalation.[9][11]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][9][11] Operations should be conducted in a well-ventilated area or a chemical fume hood.[4][9]

- First Aid Measures:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[9]
 - Skin: Wash off with soap and plenty of water.[9]
 - Inhalation: Move the person to fresh air.[9]
 - Ingestion: Rinse mouth with water. Do not induce vomiting.[12] In all cases of significant exposure, seek medical attention.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11] The compound is generally stable under recommended storage conditions.[11]

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